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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a key intermediate in the

production of Remdesivir, a broad-spectrum antiviral medication. The synthesis of Remdesivir

involves multiple steps, and for the purpose of these application notes, "Remdesivir
Intermediate-1" will refer to the C-glycoside product formed from the coupling of the protected

ribonolactone and the pyrrolo[2,1-f][1][2][3]triazin-4-amine base, prior to cyanation and

phosphoramidation. This intermediate is a critical building block in several reported synthetic

routes.

The following protocol is a compilation and summary of methodologies described in publicly

available scientific literature and patents.[1][2][3][4][5][6]

Experimental Protocols
Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
This initial step involves the protection of D-ribose and subsequent oxidation to the

corresponding lactone.

Materials:
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Reagent Formula Molecular Weight Quantity

D-Ribose C₅H₁₀O₅ 150.13 g/mol 1 eq

Benzyl bromide C₇H₇Br 171.04 g/mol 3.5 eq

Sodium hydride (60%

dispersion in mineral

oil)

NaH 24.00 g/mol 4 eq

N,N-

Dimethylformamide

(DMF)

C₃H₇NO 73.09 g/mol Solvent

Dimethyl sulfoxide

(DMSO)
C₂H₆OS 78.13 g/mol Solvent

Acetic anhydride C₄H₆O₃ 102.09 g/mol 3 eq

Procedure:

To a stirred solution of D-ribose in anhydrous DMF, add sodium hydride portion-wise at 0 °C

under an inert atmosphere (e.g., nitrogen or argon).

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of methanol, followed by water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude tribenzyl-protected ribose.

Dissolve the crude product in a mixture of DMSO and acetic anhydride.

Stir the reaction at room temperature for 24-48 hours.[2]
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Pour the reaction mixture into ice water and extract the product with an organic solvent.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude lactone by column chromatography on silica gel to yield 2,3,5-tri-O-benzyl-

D-ribono-1,4-lactone.

Synthesis of 7-Bromo-4-(trimethylsilylamino)pyrrolo[2,1-
f][1][2][3]triazine
This procedure outlines the preparation of the brominated and silylated nucleobase required for

the glycosylation reaction.

Materials:

Reagent Formula Molecular Weight Quantity

4-Aminopyrrolo[2,1-f]

[1][2][3]triazine
C₆H₅N₅ 147.14 g/mol 1 eq

N-Bromosuccinimide

(NBS)
C₄H₄BrNO₂ 177.98 g/mol 1.1 eq

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 g/mol Solvent

Hexamethyldisilazane

(HMDS)
C₆H₁₉NSi₂ 161.40 g/mol Excess

Trimethylsilyl chloride

(TMSCl)
C₃H₉ClSi 108.64 g/mol Catalytic

Procedure:

Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in DCM.
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Add N-bromosuccinimide portion-wise at room temperature and stir for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 7-

bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.

To the crude brominated compound, add an excess of hexamethyldisilazane and a catalytic

amount of trimethylsilyl chloride.

Heat the mixture to reflux and stir for 12-24 hours.

Cool the reaction mixture and remove the excess HMDS and other volatiles under reduced

pressure to yield the desired silylated product, which can be used in the next step without

further purification.

Synthesis of Remdesivir Intermediate-1: C-Glycoside
Formation
This is the key step where the protected ribonolactone and the silylated nucleobase are

coupled to form the C-C bond of the nucleoside analogue.[3]

Materials:
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Reagent Formula Molecular Weight Quantity

7-Bromo-4-

(trimethylsilylamino)py

rrolo[2,1-f][1][2]

[3]triazine

C₉H₁₃BrN₄Si 297.21 g/mol 1.2 eq

2,3,5-Tri-O-benzyl-D-

ribono-1,4-lactone
C₂₆H₂₆O₅ 418.48 g/mol 1 eq

n-Butyllithium (n-BuLi) C₄H₉Li 64.06 g/mol 1.3 eq

Tetrahydrofuran

(THF), anhydrous
C₄H₈O 72.11 g/mol Solvent

Procedure:

Dissolve 7-bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine in anhydrous THF in a

flame-dried flask under an inert atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. A color

change is typically observed, indicating the lithium-halogen exchange.[1][5]

Stir the resulting solution at -78 °C for 30-60 minutes.

In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone in anhydrous THF and

cool to -78 °C.

Transfer the solution of the lactone to the solution of the lithiated nucleobase via cannula

while maintaining the temperature at -78 °C.

Stir the reaction mixture at -78 °C for 1-2 hours.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Allow the mixture to warm to room temperature.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure and purify the resulting residue by column

chromatography on silica gel to afford Remdesivir Intermediate-1 as a mixture of anomers.

[1][5]

Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Note that yields can

vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

Step Product Typical Yield (%)

1
2,3,5-Tri-O-benzyl-D-ribono-

1,4-lactone
85-95%

2

7-Bromo-4-

(trimethylsilylamino)pyrrolo[2,1

-f][1][2][3]triazine

80-90%

3
Remdesivir Intermediate-1 (C-

Glycoside)
40-60%[4]

Visualizations
Logical Workflow for the Synthesis of Remdesivir
Intermediate-1
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Caption: Synthetic workflow for Remdesivir Intermediate-1.

This document is intended for informational purposes for qualified professionals and does not

constitute a license to practice any patented inventions. All laboratory work should be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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